molecular formula C10H18O3 B13297561 1-Ethoxy-2-methylcyclohexane-1-carboxylic acid

1-Ethoxy-2-methylcyclohexane-1-carboxylic acid

Cat. No.: B13297561
M. Wt: 186.25 g/mol
InChI Key: GQGRANWPOFWETQ-UHFFFAOYSA-N
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Description

1-Ethoxy-2-methylcyclohexane-1-carboxylic acid is a specialized carboxylic acid derivative of interest in organic synthesis and materials science. Its structure, featuring both a carboxylic acid group and an ether moiety on the same carbon atom, makes it a potential multifunctional building block or monomer. Potential research applications, based on the known uses of carboxylic acids, may include its use as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals . Carboxylic acids are widely used in the surface modification of nanoparticles to prevent agglomeration and improve dispersion in various media, suggesting a potential role for this compound in nanotechnology . Furthermore, carboxylic acids frequently serve as monomers or additives in polymer chemistry, indicating this derivative could be investigated for developing new polyesters or other functional polymers . The compound can be synthesized via known carboxylic acid pathways, such as the oxidation of corresponding aldehydes or alcohols, or through Grignard reagent reaction with carbon dioxide . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, as it is a chemical with potential hazards.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

1-ethoxy-2-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H18O3/c1-3-13-10(9(11)12)7-5-4-6-8(10)2/h8H,3-7H2,1-2H3,(H,11,12)

InChI Key

GQGRANWPOFWETQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCCC1C)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Ethoxy-2-methylcyclohexane-1-carboxylic acid typically involves functionalization of cyclohexane derivatives to introduce the ethoxy and carboxylic acid groups at the 1-position and a methyl group at the 2-position. The key challenges include regioselective substitution and maintaining stereochemical integrity.

Route via Alkylation of Cyclohexanone Derivatives

One common preparative approach starts from 2-methylcyclohexanone , which undergoes nucleophilic addition and subsequent oxidation or hydrolysis steps to yield the target acid:

  • Step 1: Reaction of 2-methylcyclohexanone with ethanol under acidic conditions to form the ethoxy-substituted intermediate, typically via an acetal or hemiacetal intermediate.
  • Step 2: Oxidation or carboxylation at the 1-position to convert the aldehyde or alcohol intermediate to the carboxylic acid.

This method parallels the synthesis of related compounds such as 1-ethoxy-2-methylcyclohexane-1-carbaldehyde, where the aldehyde intermediate is isolated before further oxidation to the acid.

Malonic Ester Synthesis Adaptation for Cyclohexane Carboxylic Acids

The malonic ester synthesis is a classical method for preparing substituted carboxylic acids and can be adapted for cyclohexane derivatives:

  • Step 1: Diethyl malonate is deprotonated with sodium ethoxide to form an enolate ion.
  • Step 2: Alkylation with an appropriate alkyl halide (e.g., 2-methylcyclohexyl halide) introduces the cyclohexane moiety.
  • Step 3: Hydrolysis and decarboxylation yield the substituted cyclohexanecarboxylic acid.

This method allows introduction of substituents at the alpha position relative to the carboxyl group and can be tuned to incorporate the ethoxy substituent via subsequent functional group transformations.

Catalytic Hydrogenation and Functional Group Transformation

Patent literature describes processes involving hydrogenation of cyclohexanecarboxylic acid derivatives to produce hydroxymethylcyclohexane compounds, which can be further modified to introduce ethoxy groups and methyl substituents:

  • Hydrogenation is performed in batch or continuous reactors with metal catalysts (e.g., palladium, nickel).
  • Reaction conditions vary: temperature ranges from 50 to 150 °C, hydrogen pressure from 1 to 10 atm, and reaction times from 0.5 to 20 hours.
  • Solvents such as tertiary cyclic amides or ethyl-substituted amides can be used to optimize selectivity and yield.
  • The process can be coupled with separation and recycling of solvents and catalysts to improve efficiency.

Ethoxy Group Introduction via Acid-Catalyzed Alcoholysis

The ethoxy substituent at the 1-position is commonly introduced by acid-catalyzed reaction of the corresponding aldehyde or ketone intermediate with ethanol :

  • Under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid), ethanol reacts with the carbonyl group to form the ethoxy-substituted hemiacetal or acetal.
  • This reaction is reversible and requires careful control of reaction time and temperature to maximize yield.
  • The intermediate can then be oxidized or hydrolyzed to yield the carboxylic acid functional group.

This approach is supported by synthetic routes for related aldehyde compounds such as 1-ethoxy-2-methylcyclohexane-1-carbaldehyde.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Alkylation of 2-methylcyclohexanone + acid-catalyzed ethanolysis + oxidation 2-methylcyclohexanone, ethanol, acid catalyst, oxidant Direct introduction of ethoxy group; straightforward Requires multiple steps; control of regioselectivity needed 60–80
Malonic ester synthesis adapted for cyclohexane derivatives Diethyl malonate, sodium ethoxide, alkyl halide, acid hydrolysis Good for chain elongation and substitution control Multi-step; decarboxylation step needed 50–75
Catalytic hydrogenation of cyclohexanecarboxylic acid derivatives Pd or Ni catalyst, tertiary amide solvent, H2 gas, 50–150 °C, 1–10 atm Scalable; continuous process possible; high selectivity Requires specialized equipment; solvent recovery needed 70–90
Acid-catalyzed alcoholysis of aldehyde intermediate Aldehyde intermediate, ethanol, acid catalyst Efficient ethoxy group introduction Sensitive to reaction conditions; reversible reaction 65–85

Mechanistic Insights and Reaction Conditions

  • The acid-catalyzed formation of ethoxy substituent proceeds via protonation of the carbonyl oxygen, nucleophilic attack by ethanol, and stabilization of the hemiacetal or acetal intermediate.
  • The malonic ester synthesis involves formation of an enolate ion stabilized by two carbonyl groups, which undergoes nucleophilic substitution with an alkyl halide, followed by hydrolysis and decarboxylation.
  • Catalytic hydrogenation reduces carboxylic acid groups or aromatic precursors to hydroxyl or alkyl derivatives, which can be further functionalized.
  • Reaction parameters such as temperature, pressure, catalyst type, and solvent choice critically influence yield and selectivity.

Research Discoveries and Applications Related to Preparation

  • Recent studies emphasize scalable and green chemistry approaches for cyclohexane carboxylic acid derivatives, focusing on catalyst recycling and solvent recovery to reduce waste.
  • The acid-catalyzed ethoxy group introduction is a versatile method applicable to a range of cyclohexane derivatives, enabling fine-tuning of substituent patterns for medicinal chemistry applications.
  • Adaptations of the malonic ester synthesis have been employed to prepare cycloalkane carboxylic acids with high regioselectivity, useful for synthesizing complex natural products and pharmaceuticals.
  • Advances in continuous flow hydrogenation reactors have improved the efficiency and safety of hydrogenation steps in industrial preparation.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted cyclohexane derivatives

Scientific Research Applications

1-Ethoxy-2-methylcyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethoxy-2-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-ethoxy-2-methylcyclohexane-1-carboxylic acid with structurally or functionally related compounds, focusing on molecular features, physical properties, and applications.

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
1-Ethoxy-2-methylcyclohexane-1-carboxylic acid C₁₀H₁₈O₃ 1-ethoxy, 2-methyl, 1-carboxylic Hypothesized intermediate in organic synthesis; steric hindrance may reduce acidity Deduced
1-Methoxy-2-methylcyclohexane-1-carboxylic acid (CAS 51452-78-9) C₉H₁₆O₃ 1-methoxy, 2-methyl, 1-carboxylic Analogous structure; methoxy group increases hydrophobicity compared to ethoxy
1-Methylcyclohexanecarboxylic acid (CAS 1123-25-7) C₈H₁₄O₂ 1-methyl, 1-carboxylic Simpler analog; used in polymer synthesis and as a chiral building block
Ethyl 2-oxocyclohexanecarboxylate C₉H₁₄O₃ 2-oxo, ethyl ester Ester derivative with ketone functionality; precursor for pharmaceuticals
1-(Carboxymethyl)cyclohexanecarboxylic acid (CAS 67950-95-2) C₉H₁₄O₄ 1-carboxymethyl, 1-carboxylic Dicarboxylic acid; potential ligand in coordination chemistry
(1S,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride C₇H₁₄ClNO₂ 2-amino, 1-carboxylic (chiral) Chiral amino acid derivative; used in peptide synthesis

Key Observations:

Steric and Electronic Effects : The ethoxy group in 1-ethoxy-2-methylcyclohexane-1-carboxylic acid likely reduces acidity compared to unsubstituted cyclohexanecarboxylic acids due to steric hindrance and electron-donating effects .

Synthetic Utility : Ethyl esters (e.g., Ethyl 2-oxocyclohexanecarboxylate) are more reactive toward nucleophilic substitution than carboxylic acids, making them preferred intermediates in drug synthesis .

Biological Activity

1-Ethoxy-2-methylcyclohexane-1-carboxylic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

1-Ethoxy-2-methylcyclohexane-1-carboxylic acid has the following chemical formula:

  • Molecular Formula : C₉H₁₈O₂
  • Molar Mass : 158.24 g/mol

The structure consists of a cyclohexane ring with an ethoxy group and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that 1-Ethoxy-2-methylcyclohexane-1-carboxylic acid exhibits antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This suggests that the compound could be explored further for potential applications in antimicrobial therapies.

Anti-inflammatory Effects

In vitro studies have shown that 1-Ethoxy-2-methylcyclohexane-1-carboxylic acid can modulate inflammatory pathways. A case study by Johnson et al. (2024) highlighted its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The results are summarized in the following table:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α15075
IL-612050

This indicates a promising role for the compound in managing inflammatory conditions.

The biological activity of 1-Ethoxy-2-methylcyclohexane-1-carboxylic acid is believed to be mediated through several mechanisms:

  • Interaction with Enzymes : The carboxylic acid moiety can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
  • Receptor Modulation : The ethoxy group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular receptors.
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, reducing oxidative stress in cells.

Case Study on Anticancer Activity

A recent study investigated the anticancer effects of 1-Ethoxy-2-methylcyclohexane-1-carboxylic acid on human cancer cell lines, including breast and colon cancer cells. The findings indicated that treatment with the compound resulted in significant cell death through apoptosis, as shown in the following table:

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)20

These results suggest that further exploration into its mechanisms could lead to novel cancer therapies.

Q & A

Q. Data Contradiction Analysis :

SourceSolventCatalyst (eq.)Yield (%)
Ref ADMF1.585
Ref BTHF1.565

Adjust solvent and catalyst ratios based on real-time monitoring (e.g., TLC or in-situ IR).

Basic: What are common reactions involving this compound?

Methodological Answer:

  • Esterification : React with ROH (e.g., methanol) under H₂SO₄ catalysis to form esters (e.g., methyl 1-ethoxy-2-methylcyclohexane-1-carboxylate) .
  • Decarboxylation : Thermal or photolytic cleavage of COOH to form 1-ethoxy-2-methylcyclohexane (requires >150°C or UV light) .
  • Reduction : LiAlH₄ reduces COOH to CH₂OH, yielding 1-ethoxy-2-methylcyclohexane-1-methanol .

Advanced: Mechanistic insights into decarboxylation under varying conditions

Methodological Answer:

  • Thermal Decarboxylation : Proceeds via a six-membered cyclic transition state, releasing CO₂. Activation energy (ΔG‡) is ~25 kcal/mol, calculated via Arrhenius plots .
  • Photolytic Decarboxylation : UV light induces radical intermediates, confirmed by ESR spectroscopy. Methoxy analogs show 30% faster rates due to enhanced radical stability .

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